1-Propylpyrazole-3-sulfonyl chloride
Description
The exact mass of the compound 1-Propylpyrazole-3-sulfonyl chloride is 208.0073264 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propylpyrazole-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpyrazole-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-4-9-5-3-6(8-9)12(7,10)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWHIVZUZGPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265093 | |
| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-83-8 | |
| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 1-Propylpyrazole-3-sulfonyl Chloride: A Technical Guide
Topic: Strategic Utilization of 1-Propylpyrazole-3-sulfonyl Chloride in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Process Chemists, and Medicinal Chemists[1]
Executive Summary
1-Propylpyrazole-3-sulfonyl chloride (CAS: 1354704-83-8) represents a high-value electrophilic building block for the synthesis of bioactive sulfonamides.[1] Unlike its C4-substituted counterparts—which are readily accessible via direct electrophilic aromatic substitution—the C3-sulfonyl regioisomer offers a distinct vector for chemical space exploration, particularly in fragment-based drug discovery (FBDD).[1] This guide details the structural rationale, regioselective synthesis, and handling protocols required to effectively deploy this scaffold in lead optimization.
Structural Rationale & Pharmacophore Utility[2]
The utility of 1-propylpyrazole-3-sulfonyl chloride lies in its ability to introduce a "privileged" pyrazole core with specific physicochemical properties.
The "Magic Methyl" vs. Propyl Effect
While methyl-substituted pyrazoles are common, the N1-propyl group serves a specific purpose in Structure-Activity Relationship (SAR) studies:
-
Lipophilicity Modulation: The propyl chain increases cLogP by approximately 1.0 unit compared to a methyl group, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential without introducing the metabolic liability of a benzylic carbon.
-
Hydrophobic Filling: The propyl chain is ideal for filling small, lipophilic pockets (e.g., the S1' pocket in proteases or the hydrophobic channel in COX-2) where a methyl is too small and a phenyl ring is too bulky/rigid.
The Sulfonyl "Warhead"
The C3-sulfonyl chloride moiety acts as a versatile electrophile. Upon reaction with amines, the resulting sulfonamide (
-
Hydrogen Bonding: A non-planar geometry with distinct H-bond donor (NH) and acceptor (
) vectors.[1] -
Metabolic Stability: Unlike carboxamides, sulfonamides are generally resistant to proteolytic hydrolysis.
Synthetic Architecture & Process Chemistry
A critical error in early-stage discovery is assuming all pyrazole sulfonyl chlorides are made equal. Direct chlorosulfonation of 1-propylpyrazole fails to yield the C3 isomer.
The Regioselectivity Challenge
Electrophilic aromatic substitution (e.g.,
Protocol: The Modified Meerwein Route
This pathway ensures 100% regiocontrol for the C3 position.
Step 1: Diazotization
-
Substrate: 3-Amino-1-propylpyrazole.[1]
-
Reagents:
, aqueous HCl (concentrated).[1][2] -
Mechanism: Formation of the diazonium salt (
).[1] Critical: Temperature must remain <0°C to prevent hydrolysis to the phenol (pyrazolol).
Step 2: Chlorosulfonation
-
Reagents:
(saturated solution in acetic acid) and Copper(II) Chloride ( ) catalyst.[1] -
Mechanism: Radical decomposition of the diazonium species, capture by
, and oxidation by to form the sulfonyl chloride. -
Observation: Evolution of
gas indicates reaction progress.
Visualization: Synthetic Pathway
The following diagram illustrates the regioselective logic required to access the target molecule.
Figure 1: Contrast between direct sulfonation (yielding the unwanted C4 isomer) and the Meerwein route required for the C3 target.[1]
Reactivity Profile & Diversification
Sulfonyl chlorides are moisture-sensitive electrophiles.[1] Their successful conversion to sulfonamides depends on strictly anhydrous conditions and base selection.
Standard Coupling Protocol (General Procedure)
To couple 1-propylpyrazole-3-sulfonyl chloride with a nucleophilic amine (
| Parameter | Recommendation | Rationale |
| Solvent | DCM or THF (Anhydrous) | Avoids hydrolysis.[1] DCM is preferred for solubility; THF for polar amines. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic base.[1] Superior to TEA or Pyridine which can occasionally act as nucleophiles or cause sulfonylation of the base itself (e.g., sulfonylpyridinium salts). |
| Stoichiometry | 1.0 eq | Slight excess of amine ensures complete consumption of the unstable chloride. |
| Temperature | 0°C | Controls exothermicity of the initial addition. |
Handling & Stability Workflow
Heteroaryl sulfonyl chlorides are less stable than phenyl analogues. They are prone to hydrolysis (forming sulfonic acid) and thermal decomposition (
Figure 2: Quality control decision tree for handling heteroaryl sulfonyl chlorides.
Medicinal Chemistry Applications
The 1-propylpyrazole-3-sulfonamide motif acts as a bioisostere for phenyl-sulfonamides, often improving solubility and selectivity profiles.[1]
Case Study: COX-2 and Carbonic Anhydrase Inhibition
The pyrazole-benzenesulfonamide scaffold is famous due to Celecoxib .[1] However, reversing the sulfonamide orientation (where the pyrazole holds the sulfur) or removing the benzene ring entirely changes the selectivity profile.
-
Target: Carbonic Anhydrase (hCA) Isoforms.
-
Mechanism: The sulfonamide
coordinates to the Zinc ( ) ion in the enzyme active site. -
Advantage: The 1-propyl group allows the molecule to probe the hydrophobic half of the active site channel, potentially differentiating between hCA I (cytosolic) and hCA IX (tumor-associated).
Late-Stage Functionalization
Recent advances allow for the generation of sulfonyl chlorides in situ from primary sulfonamides using pyrylium salts (Pyry-BF4).[1] This allows researchers to install the 1-propylpyrazole-3-sulfonamide moiety early, carry it through a synthesis as a protected group, and then convert it back to a sulfonyl chloride for late-stage diversification [Source 1.13, 1.16].[1]
References
-
Meerwein Reaction for Sulfonyl Chlorides
-
Reactivity of Heteroaryl Sulfonyl Chlorides
-
Medicinal Chemistry of Pyrazole Sulfonamides
-
Late-Stage Functionalization
-
Alternative Oxidative Synthesis
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The Propyl Group's Impact: A Technical Guide to 1-Propyl-Substituted Pyrazole Derivatives in Drug Discovery and Agrochemicals
Introduction: The Pyrazole Core and the Significance of the N1-Propyl Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] Compounds built upon this core have yielded blockbuster drugs and highly effective agrochemicals, demonstrating a vast range of activities including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[2][5][6]
While substitutions at every position of the pyrazole ring have been extensively explored, this guide focuses specifically on derivatives bearing a propyl group at the N1 position. This particular substitution, though seemingly simple, imparts a unique combination of lipophilicity, flexibility, and steric bulk that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The N-propyl group can enhance membrane permeability, modulate binding affinity to protein targets, and fine-tune the overall electronic nature of the heterocyclic system.
This technical guide offers an in-depth review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and structure-activity relationships of 1-propyl-substituted pyrazole derivatives. We will delve into the causal reasoning behind synthetic strategies, present validated experimental protocols, and synthesize data to provide actionable insights for the development of next-generation therapeutic and agrochemical agents.
PART 1: Synthetic Methodologies for 1-Propyl Pyrazoles
The construction of the 1-propyl-substituted pyrazole ring is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound or a suitable equivalent with propylhydrazine. This classical approach, a variant of the Knorr pyrazole synthesis, remains the most prevalent and versatile method.[3][7]
The primary challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The reaction can potentially yield two regioisomers, and the outcome is often dictated by the steric and electronic nature of the substituents on the dicarbonyl precursor. It has been observed that increasing the steric bulk of the hydrazine substituent can slow the reaction rate.[8]
Primary Synthetic Pathways
The two main routes for synthesizing 1-propyl-substituted pyrazoles are direct condensation and a two-step N-alkylation process.
Caption: General Synthetic Routes to 1-Propyl Pyrazoles.
Experimental Protocol: Synthesis of 1-Propyl-3,5-dimethyl-1H-pyrazole
This protocol details a representative synthesis using the direct condensation method, which is robust and widely applicable. The choice of an acid catalyst facilitates the initial condensation and subsequent cyclization/dehydration.
Objective: To synthesize 1-propyl-3,5-dimethyl-1H-pyrazole from acetylacetone and propylhydrazine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Propylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (10.0 g, 0.1 mol), propylhydrazine hydrochloride (12.4 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in ethanol (100 mL).
-
Catalysis: Add 1 mL of glacial acetic acid to the mixture. The acid catalyzes the imine formation, which is the rate-determining step for the subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acetic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure 1-propyl-3,5-dimethyl-1H-pyrazole.
PART 2: Biological Activities and Therapeutic Potential
The introduction of a 1-propyl group at the N1 position has led to the discovery of pyrazole derivatives with significant and diverse biological activities. The following sections highlight key therapeutic areas where these compounds have shown promise.
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that 1-propyl substitution can yield potent anti-inflammatory and analgesic agents. A study detailed the synthesis of 1-propyl-2-pyrazoline derivatives, which demonstrated significant activity comparable to standard drugs like Diclofenac and Pentazocin.[9] While these are pyrazolines (the dihydro- form), the synthetic precursor is the same, and they highlight the potential of the N-propyl pharmacophore in this therapeutic area.
Antiviral Activity
Certain 1-propyl pyrazoles have been identified as inhibitors of viral enzymes. Notably, compounds such as 1-(2-(2,5-dimethylphenoxy)-3,5-diethyl-1-propyl-1H-pyrazole have demonstrated activity against wild-type reverse transcriptase (RT), an essential enzyme for retroviral replication, including HIV.[2] This finding suggests that the N-propyl group can be a key feature in designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Anticancer Activity
The fight against cancer has been a major focus for the application of pyrazole derivatives, which can act on various targets, including protein kinases and tubulin.[10][11] While large-scale studies focusing solely on 1-propyl pyrazoles are limited, their inclusion in broader screening libraries has yielded promising results. The lipophilicity imparted by the propyl group can enhance cell permeability, a crucial factor for reaching intracellular targets. For instance, pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase, both critical targets in oncology.[11][12]
| Compound Class | Target/Mechanism | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidines | CDK2 Inhibition | HepG2 (Liver) | 10.05 µM | [11] |
| Benzimidazole-pyrazoles | Antiproliferative | MCF7 (Breast) | 3.2 µM | [11] |
| Pyrazole-based hybrids | Tubulin Polymerization | A549 (Lung) | ~1 µM | [6] |
| 1-Arylmethyl-pyrazoles | Apoptosis Induction | A549 (Lung) | Growth Inhibition | [6] |
Note: The table presents data for various pyrazole derivatives to illustrate their anticancer potential; specific 1-propyl examples may be part of these broader studies.
Agricultural Applications: Fungicidal and Herbicidal Activity
Beyond medicine, 1-propyl pyrazoles have applications in agriculture. A series of ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate compounds showed significant fungicidal activity, particularly against P. infestans.[1] This highlights the potential of the N-propyl pyrazole scaffold in developing new crop protection agents. Furthermore, the broader class of N-substituted pyrazoles has been extensively investigated for herbicidal properties, targeting various weeds.[5][13][14] The N1-substituent plays a critical role in determining the spectrum of activity and crop safety.
Caption: Diverse applications of the 1-propyl pyrazole scaffold.
PART 3: Structure-Activity Relationship (SAR) Insights
The biological activity of a pyrazole derivative is a finely tuned interplay between the substituents at each position. The N1-propyl group serves as a crucial anchor, and its properties must be considered in relation to other substitutions on the ring.
The Role of the N1-Propyl Group:
-
Lipophilicity and Size: Compared to smaller N-methyl or N-ethyl groups, the N-propyl group provides a moderate increase in lipophilicity, which can enhance cell membrane penetration and interaction with hydrophobic pockets in target proteins. However, it is less sterically demanding than larger groups like N-benzyl or N-aryl, which can sometimes be detrimental to binding.
-
Flexibility: The propyl chain's rotational freedom allows it to adopt various conformations within a binding site, potentially enabling a better induced fit compared to more rigid substituents.
-
Target-Specific Impact: The optimality of the N1-propyl group is highly target-dependent. For instance, potent cannabinoid CB1 receptor antagonists require a bulky N1-aryl substituent (e.g., 2,4-dichlorophenyl), where a propyl group would be ineffective.[15] Conversely, for other targets, this very bulkiness is detrimental, making a smaller alkyl group like propyl ideal.
Interplay with Other Ring Substituents (C3, C4, C5):
-
C3 and C5 Substituents: These positions are critical for defining the molecule's interaction with the target. Large aryl or heteroaryl groups at C3 and C5 often act as key pharmacophores that engage in hydrogen bonding, pi-stacking, or hydrophobic interactions. The N1-propyl group serves to orient these key functional groups within the binding pocket.
-
C4 Substitution: The C4 position is often a point for modulating physicochemical properties. Small substituents like halogens can alter the electronic character of the ring, while larger groups can provide additional interaction points. Interestingly, a study on estrogen receptor agonists found that a propyl group at the C4 position (not N1) was optimal for achieving high affinity and selectivity, demonstrating the importance of this alkyl chain in specific molecular recognition events.[16]
Caption: Key SAR considerations for 1-propyl pyrazole derivatives.
Conclusion and Future Perspectives
The 1-propyl-substituted pyrazole scaffold is a valuable, albeit underexplored, platform for the development of novel therapeutic and agrochemical agents. The propyl group offers a balanced combination of lipophilicity and conformational flexibility that can be strategically exploited to optimize biological activity. While broad reviews on this specific subclass are not abundant, evidence from numerous studies demonstrates its potential across diverse applications, from anti-inflammatory and antiviral agents to fungicides and herbicides.
Future research should focus on the systematic exploration of 1-propyl pyrazole libraries against a wider range of biological targets, particularly in areas like kinase inhibition and infectious diseases. A deeper understanding of the structure-activity relationships, comparing the propyl group against other N1-substituents in a head-to-head manner, will be crucial for rational drug design. By leveraging established synthetic protocols and modern screening techniques, the full potential of this versatile chemical scaffold can be unlocked, paving the way for the discovery of new and effective chemical entities.
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Methodological & Application
Application Notes and Protocols for the Use of 1-Propylpyrazole-3-sulfonyl Chloride in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the 1-Propylpyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The incorporation of a 1-propyl group on the pyrazole ring can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. When coupled with a sulfonyl chloride functional group at the 3-position, 1-propylpyrazole-3-sulfonyl chloride becomes a powerful and versatile building block for combinatorial chemistry.[4] This reagent allows for the rapid generation of diverse sulfonamide libraries, a class of compounds with a rich history and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of 1-propylpyrazole-3-sulfonyl chloride for the generation of focused compound libraries, empowering researchers to accelerate their drug discovery efforts.
Chemical Profile and Reactivity of 1-Propylpyrazole-3-sulfonyl Chloride
1-Propylpyrazole-3-sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[7] The pyrazole ring itself is generally stable to the reaction conditions used for sulfonamide formation. The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing nature of the pyrazole ring.
It is crucial to handle sulfonyl chlorides with care, as they are sensitive to moisture and can react with water to produce the corresponding sulfonic acid and hydrochloric acid.[8] All reactions should be conducted under anhydrous conditions in a well-ventilated fume hood.
Synthesis of 1-Propylpyrazole-3-sulfonyl Chloride: A Proposed Protocol
Step 1: Synthesis of 1-Propyl-1H-pyrazole
The synthesis of the 1-propyl-1H-pyrazole precursor can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with propylhydrazine.[9][10] A common and effective method involves the reaction of malondialdehyde or its synthetic equivalent with propylhydrazine.
Materials:
-
Malondialdehyde tetraethyl acetal
-
Propylhydrazine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Protocol:
-
In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in ethanol.
-
Add a solution of propylhydrazine (1.0 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-propyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Chlorosulfonation of 1-Propyl-1H-pyrazole
The subsequent chlorosulfonation of the 1-propyl-1H-pyrazole can be performed using chlorosulfonic acid.[5]
Materials:
-
1-Propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (anhydrous)
-
Ice bath
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 1-propyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60 °C) for 10-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and slowly add thionyl chloride (1.5 eq).
-
Heat the mixture to reflux for an additional 2 hours to convert any remaining sulfonic acid to the sulfonyl chloride.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with cold water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-propylpyrazole-3-sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 1-propylpyrazole-3-sulfonyl chloride.
Application in Combinatorial Chemistry: Building Sulfonamide Libraries
1-Propylpyrazole-3-sulfonyl chloride is an ideal reagent for constructing sulfonamide libraries in a combinatorial fashion, either through solution-phase or solid-phase synthesis.
Protocol 1: Solution-Phase Parallel Synthesis of a 1-Propylpyrazole-3-sulfonamide Library
This protocol is suitable for generating a small to medium-sized library of discrete compounds in a parallel format, typically in a 96-well plate.
Materials:
-
1-Propylpyrazole-3-sulfonyl chloride
-
A diverse library of primary and secondary amines
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
96-well reaction block
-
Multi-channel pipette
Protocol:
-
Prepare a stock solution of 1-propylpyrazole-3-sulfonyl chloride (1.0 M) in anhydrous DCM.
-
Prepare stock solutions of a diverse set of amines (1.2 M) in anhydrous DCM in a 96-well plate format.
-
In a separate 96-well reaction block, add the amine solutions (1.2 eq) to each well.
-
Add the non-nucleophilic base (2.0 eq) to each well.
-
Using a multi-channel pipette, add the 1-propylpyrazole-3-sulfonyl chloride solution (1.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor the completion of the reaction by LC-MS analysis of a few representative wells.
-
Upon completion, the reaction mixtures can be worked up in parallel. A common method is to add a polymeric scavenger resin to quench excess sulfonyl chloride and base.
-
Filter the resins and concentrate the filtrates in a centrifugal evaporator to yield the crude sulfonamide products.
-
The crude products can then be purified by high-throughput preparative HPLC.
Workflow for Solution-Phase Synthesis:
Caption: Workflow for solution-phase parallel synthesis of a sulfonamide library.
Protocol 2: Solid-Phase Synthesis of a 1-Propylpyrazole-3-sulfonamide Library
Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product.
Materials:
-
Rink amide resin (or other suitable solid support)
-
1-Propylpyrazole-3-sulfonyl chloride
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
DIPEA
-
Piperidine (20% in DMF) for Fmoc deprotection (if using an Fmoc-protected amine linker)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels
Protocol:
-
Swell the Rink amide resin in DMF for 1 hour.
-
If the amine is to be attached to the resin first, follow standard solid-phase peptide synthesis (SPPS) protocols for coupling the first amino acid.
-
Sulfonylation Step:
-
Wash the resin-bound amine with DMF.
-
In a separate flask, dissolve 1-propylpyrazole-3-sulfonyl chloride (3.0 eq) in anhydrous DCM.
-
Add DIPEA (5.0 eq) to the sulfonyl chloride solution.
-
Add the sulfonyl chloride/DIPEA solution to the resin and shake at room temperature for 4-6 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).
-
Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.
-
-
Cleavage from Resin:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude sulfonamide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/water) and purify by preparative HPLC.
-
Workflow for Solid-Phase Synthesis:
Caption: General workflow for the solid-phase synthesis of sulfonamides.
Purification and Characterization of the Sulfonamide Library
The purity and identity of the synthesized compounds are critical for reliable biological screening results.
High-Throughput Purification
Preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the gold standard for purifying combinatorial libraries.[1][3] Automated systems can process large numbers of samples with high efficiency.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV and MS detection to trigger fraction collection of the target compound.
Library Characterization
A combination of analytical techniques should be employed to confirm the identity and purity of the library members.
| Technique | Information Obtained | Throughput |
| LC-MS | Molecular weight confirmation and purity assessment. | High |
| ¹H NMR | Structural confirmation of a representative subset of compounds. | Low to Medium |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for definitive formula confirmation of selected compounds. | Medium |
Table 1: Common analytical techniques for library characterization.
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive reagents.[8] Always handle 1-propylpyrazole-3-sulfonyl chloride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
1-Propylpyrazole-3-sulfonyl chloride is a valuable and versatile building block for the combinatorial synthesis of novel sulfonamide libraries. The protocols and insights provided in this application note offer a comprehensive guide for researchers to efficiently generate diverse compound collections for high-throughput screening and lead discovery. The strategic incorporation of the 1-propylpyrazole scaffold provides a promising avenue for the development of new therapeutic agents with enhanced drug-like properties.
References
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- High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe, 2024, 5(5), e464-e475.
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 2022, 27(19), 6611.
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- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 2023, 8(46), 43633-43649.
- Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. Journal of Molecular Structure, 2022, 1250, 131750.
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The Strategic Synthesis of Bioactive Pyrazole Derivatives from Sulfonyl Chlorides: A Guide for Medicinal Chemists
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to engage in a wide array of biological interactions. This guide provides an in-depth exploration of the synthesis of bioactive pyrazole derivatives, with a particular focus on the strategic use of sulfonyl chlorides. We will delve into detailed protocols, the rationale behind experimental choices, and the biological significance of the resulting compounds, offering researchers a comprehensive resource for the design and execution of their synthetic campaigns.
The Versatility of the Sulfonamide Moiety in Pyrazole-Based Drug Discovery
The incorporation of a sulfonamide group (-SO₂NH₂) or a sulfonyl group (-SO₂) into a pyrazole core can significantly modulate its pharmacokinetic and pharmacodynamic properties.[1][3] This functional group can act as a hydrogen bond donor and acceptor, enhancing interactions with biological targets. Furthermore, the sulfonamide moiety is a key feature in many successful drugs, such as the anti-inflammatory agent celecoxib.[4] The synthetic accessibility of pyrazole sulfonamides, often through the use of sulfonyl chlorides, makes this a particularly attractive strategy for lead optimization and the development of new chemical entities.
Protocol I: Synthesis of Pyrazole-4-Sulfonamides via Pyrazole-4-Sulfonyl Chloride
This two-step protocol is a robust and widely used method for the preparation of pyrazole-4-sulfonamides. The initial step involves the sulfonylation of a pre-formed pyrazole ring to generate the key intermediate, pyrazole-4-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a primary or secondary amine to furnish the desired sulfonamide.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This procedure details the direct chlorosulfonylation of 3,5-dimethyl-1H-pyrazole. The choice of chlorosulfonic acid in combination with thionyl chloride is crucial for achieving a high yield and preventing the formation of the corresponding sulfonic acid as a byproduct.[3]
Rationale for Experimental Choices:
-
Chlorosulfonic Acid (ClSO₃H): A powerful sulfonating agent.
-
Thionyl Chloride (SOCl₂): Used to convert any sulfonic acid formed back to the desired sulfonyl chloride, thus driving the reaction to completion.
-
Chloroform (CHCl₃): An inert solvent that is suitable for this reaction.
-
Temperature Control: The initial slow addition at 0°C is critical to control the exothermic reaction. The subsequent heating to 60°C is necessary to ensure the reaction goes to completion.
Detailed Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) to chloroform (75 mL).
-
In a separate flask, prepare a solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL).
-
Cool the pyrazole solution to 0°C using an ice bath.
-
Slowly add the chlorosulfonic acid solution to the stirred pyrazole solution under a nitrogen atmosphere, maintaining the temperature at 0°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60°C and stir for 10 hours.
-
To the reaction mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 2: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide
This step exemplifies the reaction of the synthesized pyrazole-4-sulfonyl chloride with an amine to form the final sulfonamide product. The choice of a non-nucleophilic base is important to facilitate the reaction without competing with the amine nucleophile.[3]
Rationale for Experimental Choices:
-
Dichloromethane (DCM): A common, inert solvent for this type of reaction.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature.
Detailed Protocol:
-
In a round-bottom flask, dissolve 2-phenylethylamine (65.5 mg, 2.7 mmol) in dichloromethane (5 mL).
-
Add diisopropylethylamine (99.6 mg, 3.85 mmol) to the solution at room temperature (25–30°C).
-
In a separate flask, dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in dichloromethane (5 mL).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water (10 mL) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide.
Protocol II: One-Pot Multicomponent Synthesis of 4-Sulfonyl Pyrazoles
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and saving time.[5][6] This protocol describes a metal-free, iodine-catalyzed cascade reaction for the synthesis of 4-sulfonyl pyrazoles from sulfonyl hydrazines and N,N-dimethyl enaminones.[7]
Rationale for Experimental Choices:
-
Molecular Iodine (I₂): Acts as a catalyst for both the C(sp²)-H sulfonylation and the subsequent pyrazole annulation.[7]
-
tert-Butyl Hydroperoxide (TBHP): A terminal oxidant in the catalytic cycle.
-
Sodium Bicarbonate (NaHCO₃): A mild base to facilitate the reaction.
-
Room Temperature: The reaction proceeds efficiently under mild conditions.
Plausible Reaction Mechanism:
The reaction is proposed to proceed via a tandem C(sp²)-H sulfonylation and pyrazole annulation.[7] The sulfonyl hydrazine is first oxidized to a sulfonyl radical, which then adds to the enaminone. Subsequent cyclization and aromatization lead to the final 4-sulfonyl pyrazole product.
Detailed Protocol:
-
To a solution of N,N-dimethyl enaminone (1.0 mmol) and sulfonyl hydrazine (1.2 mmol) in a suitable solvent, add sodium bicarbonate (2.0 mmol).
-
Add molecular iodine (20 mol%) and tert-butyl hydroperoxide (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Bioactivity of Synthesized Pyrazole Derivatives
The true value of these synthetic protocols lies in the biological activities of the resulting compounds. Pyrazole sulfonamides have demonstrated a wide range of therapeutic potential.
| Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference(s) |
| Pyrazole-4-sulfonamides | Anticancer (Human Myeloid Leukemia U937 cells) | Varies by derivative | [1][3] |
| Pyrazole-based Sulfonamides | Carbonic Anhydrase II, IX, XII Inhibitors | IC₅₀ values in the nanomolar to micromolar range | [8] |
| Pyrazole-Sulfonamide Hybrids | Acetohydroxyacid Synthase (AHAS) Inhibitors (Herbicidal) | 81% rape root length inhibition at 100 mg/L | [9] |
| Aminoguanidine-derived Pyrazoles | Antibacterial (S. aureus, E. coli) | MIC values of 1–8 µg/mL | [10] |
| Hispolon-derived Pyrazole Sulfonamides | Antitubercular (M. tuberculosis) | MIC of 6.25 µg/mL | [11] |
| Pyrazole-clubbed Pyrazoline Sulfonamides | Antitubercular (M. tuberculosis H₃₇Rv) | 99% inhibition at 250 µg/mL | [12] |
Table 1: Bioactivity of Representative Pyrazole Derivatives Synthesized Using Sulfonyl Chloride Chemistry
For instance, certain pyrazole-4-sulfonamide derivatives have shown promising antiproliferative activity against human myeloid leukemia cells.[1][3] Other derivatives have been identified as potent inhibitors of carbonic anhydrases, which are important targets in the treatment of glaucoma, epilepsy, and certain types of cancer.[8] The antibacterial and antitubercular activities of pyrazole sulfonamides highlight their potential in combating infectious diseases.[10][11]
Conclusion and Future Perspectives
The synthetic strategies outlined in this guide demonstrate the power and versatility of sulfonyl chlorides in the preparation of bioactive pyrazole derivatives. The ability to readily introduce the sulfonamide moiety allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. As our understanding of the biological roles of pyrazoles continues to grow, the development of novel and efficient synthetic methods will remain a critical endeavor. The protocols and insights provided herein serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of heterocyclic compounds.
References
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]
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-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega - ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2018). PubMed. [Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). PMC.
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC - NIH. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]
- Recent advances in multicomponent synthesis of pyrazoles. (n.d.).
-
Antibacterial activity data in MIC (µg/mL). (n.d.). ResearchGate. [Link]
-
Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. (2013). Semantic Scholar. [Link]
- Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfon
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (n.d.). Request PDF - ResearchGate. [Link]
-
One Pot Synthesis Routes for Biologically Active Pyrazoles. (2024). YouTube. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
-
One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (n.d.). ResearchGate. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega - ACS Publications. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
-
Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (n.d.). ResearchGate. [Link]
- Synthesis of commercial pyrazole containing pyrimidinyl sulfonylurea... (n.d.).
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. [Link]
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1-Propylpyrazole-3-sulfonyl Chloride Stability Guide
Welcome to the High-Reactivity Reagent Support Hub. Ticket ID: PYRZ-SO2Cl-001 Subject: Preventing Hydrolysis & Degradation of CAS 1354704-83-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Core Directive: The "Zero-Water" Mandate
You are working with 1-Propylpyrazole-3-sulfonyl chloride .[2] Like most sulfonyl chlorides, this reagent is an electrophilic "time bomb" in the presence of moisture.
The Central Dogma of Stability:
This reaction is not just a loss of yield; it is autocatalytic . The HCl generated creates an acidic environment that accelerates further degradation and can polymerize or decompose the pyrazole ring depending on substitution patterns.
The 3-Pillar Stability Protocol
I. Storage (The "Stasis" Phase)
-
Temperature: Store at -20°C . Thermal energy lowers the activation barrier for hydrolysis with ambient moisture.
-
Atmosphere: Strictly under Argon or Nitrogen .
-
Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals over the cap for long-term storage.
-
Desiccant: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or activated molecular sieves).
II. Handling (The "Transfer" Phase)
-
Warm-Up Rule: Never open a cold vial in ambient air. Condensation will form immediately on the reagent. Allow the vial to reach room temperature inside a desiccator before opening.
-
Speed: Minimize exposure time. If weighing >100 mg, use a glovebox or an inverted funnel with a nitrogen stream.
III. Reaction (The "Kinetic" Phase)
-
Solvents: Use anhydrous solvents (DCM, THF, or MeCN) with <50 ppm water content.
-
Base Trap: Always have a base (TEA, DIPEA, or Pyridine) present before adding the sulfonyl chloride to scavenge the HCl immediately.
Visualizing the Threat: Hydrolysis Pathways[3]
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competition between your desired reaction (Aminolysis) and the degradation pathway (Hydrolysis).
Figure 1: The Kinetic Competition. Note the red "Autocatalysis Loop" where generated HCl promotes further moisture absorption and reactivity.
Experimental Troubleshooting (FAQ)
Q1: "My reagent turned into a sticky oil/gum. Can I purify it?"
Diagnosis: Partial hydrolysis. The "gum" is likely a mixture of the sulfonic acid (which is often hygroscopic and oily) and the remaining chloride. Action:
-
Do not distill. Sulfonyl chlorides are thermally unstable.
-
Wash Protocol: Dissolve the gum in dry DCM. Wash rapidly with ice-cold 5% NaHCO₃ (to remove sulfonic acid), followed by cold brine. Dry over MgSO₄ and concentrate.
-
Reality Check: If the solid does not return, the purity is likely compromised beyond recovery. Buy fresh reagent.
Q2: "I see a mass peak of [M-Cl+OH] in my LC-MS. Is this the acid?"
Diagnosis: Yes. The mass shift of -35 (Cl) + 17 (OH) = -18 amu (net loss) or observing the parent acid mass indicates hydrolysis. Note: Sometimes hydrolysis happens on the LC column if your mobile phase is acidic water/methanol. Verification: Run an NMR in CDCl₃.
-
Sulfonyl Chloride: Look for the pyrazole protons.[1]
-
Sulfonic Acid: Significant chemical shift changes due to the highly acidic environment and formation of zwitterions.[1]
Q3: "The reaction exothermed violently and turned black upon addition."
Diagnosis: Runaway decomposition or lack of temperature control. Solution:
-
Dilution: Dissolve the sulfonyl chloride in DCM before adding it to the amine/base mixture.
-
Cooling: Perform the addition at 0°C .
-
Order of Addition: Add the Sulfonyl Chloride solution dropwise to the Amine + Base solution. Never add the amine to the neat sulfonyl chloride (local heating = decomposition).
Q4: "Can I use aqueous base (Schotten-Baumann conditions)?"
Analysis: While Schotten-Baumann (NaOH/H₂O + DCM) is standard for stable benzoyl chlorides, it is risky for heteroaromatic sulfonyl chlorides which are more prone to hydrolysis. Recommendation: Stick to single-phase organic conditions:
-
Solvent: Anhydrous DCM or THF.
-
Base: 3.0 eq Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Catalyst: 10 mol% DMAP (only if the amine is unreactive; DMAP can sometimes degrade sulfonyl chlorides if left too long).
Standard Operating Procedure (SOP): The Coupling Reaction
Use this protocol to maximize yield and minimize hydrolysis.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Amine : 1.1 eq R-SO₂Cl : 2.5 eq Base | Excess base neutralizes HCl; slight excess R-SO₂Cl accounts for minor hydrolysis.[1] |
| Concentration | 0.1 M - 0.2 M | Too concentrated = exotherm risk; too dilute = slow rate (allows water to compete). |
| Temperature | 0°C → RT | Control initial exotherm, then warm to drive completion. |
| Time | 1 - 4 Hours | Monitor by TLC/LCMS. Do not stir overnight unless necessary. |
Step-by-Step:
-
Oven-dry a round-bottom flask and stir bar. Cool under Argon flow.
-
Add Amine (1.0 eq) and Base (2.5 eq) . Dissolve in anhydrous DCM .
-
Cool the mixture to 0°C in an ice bath.
-
In a separate dry vial, dissolve 1-Propylpyrazole-3-sulfonyl chloride (1.1 eq) in a minimal amount of DCM.
-
Add the chloride solution dropwise to the amine solution over 5-10 minutes.
-
Remove ice bath after 30 minutes and stir at Room Temperature.
-
Quench: Once complete, add a few drops of water (to kill excess chloride) and stir for 5 minutes before aqueous workup.
References
-
Mechanism of Hydrolysis
-
General Handling of Moisture Sensitive Reagents
-
Synthesis & Reactivity of Pyrazole Sulfonyl Chlorides
-
Alternative Synthesis (Green Chemistry)
-
Title: TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids.[5]
- Source: Synlett (Thieme Connect).
-
Link:
-
Sources
- 1. CAS 89501-90-6: 1-methylpyrazole-3-sulfonyl chloride [cymitquimica.com]
- 2. 1354704-83-8|1-Propyl-1H-pyrazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
improving yield in 1-Propylpyrazole-3-sulfonyl chloride sulfonylation
Technical Support Center: Optimizing 1-Propylpyrazole-3-Sulfonyl Chloride Synthesis
Case ID: PYR-SO2CL-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Regioselectivity Trap
Welcome to the technical support center. If you are experiencing low yields (<40%) or impure products in the synthesis of 1-propylpyrazole-3-sulfonyl chloride , the issue is rarely the reagents themselves—it is almost always the synthetic route selection or hydrolytic instability .
CRITICAL DIAGNOSTIC:
Are you attempting direct chlorosulfonation (using
-
If YES: Stop immediately. Electrophilic aromatic substitution on N-alkylpyrazoles strongly favors the C4 position , not C3. You are likely synthesizing the 4-sulfonyl chloride isomer or a mixture.
-
If NO: Proceed to the protocols below. You must start with a C3-functionalized precursor (3-thiol or 3-amine).
Module 1: Route Selection Strategy
To target the C3 position, you must use Functional Group Interconversion (FGI) . The two validated high-yield pathways are Oxidative Chlorination (from thiol) and the Sandmeyer Reaction (from amine).
Decision Matrix: Selecting Your Protocol
Figure 1: Strategic decision tree for ensuring C3-regioselectivity. Direct sulfonation is a dead-end for the 3-isomer.
Module 2: Protocol A - Oxidative Chlorination (Recommended)
This method converts a thiol (-SH) or benzyl thioether (-SBn) directly to the sulfonyl chloride. It is preferred due to milder conditions and higher yields compared to diazonium routes.
Mechanism: Thiol
Reagents & Stoichiometry
-
Substrate: 1-Propylpyrazole-3-thiol (1.0 equiv)
-
Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS) (4.0 equiv) + 2M HCl (aq)
-
Solvent: Acetonitrile (MeCN) / Water (5:1 ratio)
-
Temperature: < 10 °C (Critical)
Step-by-Step Optimization
-
Preparation: Dissolve the thiol in MeCN and cool to 0 °C.
-
Addition: Add NCS portion-wise. Do not add all at once. The reaction is exothermic.[1]
-
Acidification: Add 2M HCl dropwise. The low pH prevents the formation of sulfinic acid byproducts.
-
Monitoring: The reaction is fast (typically 15–45 mins). Monitor by TLC (disappearance of disulfide intermediate).
-
Workup (The Yield Killer):
-
Dilute with cold brine.
-
Extract immediately with DCM (Dichloromethane) or EtOAc .
-
Crucial: Wash organic layer with cold sat.
quickly to remove acid, then dry over . -
Evaporate at < 30 °C . Higher temps cause
extrusion.
-
Why this works: The NCS/HCl system generates
Module 3: Protocol B - Sandmeyer-Type Reaction[3][4][5]
Use this if you only have the amine precursor. This involves diazotization followed by reaction with
Reagents
-
Substrate: 1-Propyl-3-aminopyrazole
-
Diazotization:
/ conc. HCl / AcOH -
Sulfonylation:
(gas) in AcOH + (cat.) OR DABSO (solid surrogate).
Workflow Visualization
Figure 2: Sandmeyer pathway.[2][3] Temperature control at the Diazonium stage is the critical failure point.
Troubleshooting Protocol B:
-
The "Oil" Problem: If the diazonium salt is not stabilized, it decomposes to the phenol (3-hydroxypyrazole) before reacting with
. -
Solution: Ensure the
-saturated acetic acid is prepared before generating the diazonium salt. Pour the cold diazonium mixture into the copper/SO2 mixture, not the other way around. This ensures the diazonium species immediately encounters a high concentration of [2].
Module 4: Troubleshooting & FAQs
Common Failure Modes and Solutions
| Symptom | Probable Cause | Corrective Action |
| Purple/Pink Crude | Iodine contamination or Oxidation byproducts. | If using HI to reduce a disulfide precursor, wash with |
| Low Yield (<30%) | Hydrolysis during workup. | Pyrazole-3-sulfonyl chlorides are highly unstable in water. Perform the extraction in < 5 mins using ice-cold water. Dry organic phase immediately. |
| Product is an Oil | Residual solvent or impurities. | 1-propylpyrazole-3-sulfonyl chloride is often a low-melting solid or oil. Do not heat to crystallize. Use high-vacuum drying at ambient temp. |
| Wrong NMR (C4-H) | Regioselectivity Error. | You likely performed direct sulfonation on the pyrazole ring. Switch to Protocol A (Thiol route). |
Frequently Asked Questions
Q: Can I store the sulfonyl chloride?
A: Not recommended. Heteroaromatic sulfonyl chlorides are notoriously unstable [3]. It is best practice to react them immediately with the desired amine (to form sulfonamide) or alcohol. If storage is mandatory, store as a solution in anhydrous DCM at -20 °C, or convert to the sulfonyl fluoride (using
Q: Why use NCS instead of Chlorine gas?
A: While
Q: My product decomposes on the silica column. How do I purify? A: Do not use silica gel chromatography for sulfonyl chlorides; the silanols cause hydrolysis. If purity is low, perform a rapid filtration through a short plug of anhydrous Celite or use recrystallization from dry hexane/toluene (if solid).
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
.[6][5] The Journal of Organic Chemistry, 74(24), 9287–9291. -
Pincekova, L., et al. (2024).[3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955.[3]
-
Shevchuk, O. I., et al. (2025).[7] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Handling 1-Propylpyrazole-3-sulfonyl chloride
Ticket ID: #SC-1354704 Subject: Moisture Sensitivity & Handling Protocols Support Tier: Senior Application Scientist (Level 3) Status: Resolved (Knowledge Base Article Created)
Executive Summary
1-Propylpyrazole-3-sulfonyl chloride (CAS: 1354704-83-8) is a highly reactive electrophile used primarily for sulfonylation of amines and alcohols. Like most heteroaromatic sulfonyl chlorides, it is acutely moisture-sensitive . Exposure to ambient humidity triggers rapid hydrolysis, releasing hydrochloric acid (HCl) and converting the reagent into the unreactive 1-propylpyrazole-3-sulfonic acid.
This guide synthesizes field-proven handling techniques to prevent degradation, ensuring high yields and reproducibility in drug discovery workflows.
Part 1: Pre-Experiment (Storage & Quality Control)
Q: How should I store this compound long-term to prevent degradation?
A: The primary degradation pathway is moisture-induced hydrolysis, which is autocatalytic—the HCl generated accelerates further decomposition.
-
Temperature: Store at 2–8°C (refrigerated) or -20°C for long-term stability.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Use tightly sealed amber glass vials with Parafilm or electrical tape over the cap. For frequent use, store in a desiccator or a glovebox.
Q: I found an old bottle. How can I quickly verify if it's still good?
A: Visual inspection is the first line of defense, followed by analytical verification.
-
Visual Signs: The pure compound is typically a white to off-white solid/powder. If you see clumping, liquefaction (deliquescence), or a sharp acrid odor (HCl gas) upon opening, significant hydrolysis has occurred.
-
Rapid QC Method (H-NMR): Dissolve a small sample in anhydrous CDCl₃.
-
Intact Reagent: Look for the distinct sulfonyl chloride signals.
-
Hydrolyzed Product: A significant shift in the pyrazole ring protons (often downfield due to the sulfonic acid group) and the presence of a broad acidic proton peak (SO₃H) indicates degradation.
-
Part 2: Reaction Setup (Mitigating Hydrolysis)
Q: Which solvents are strictly prohibited?
A: Avoid all protic solvents (Water, Methanol, Ethanol) and "wet" grades of polar aprotic solvents.
-
Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Critical Threshold: Water content must be <50 ppm . Use freshly distilled solvents or those from a solvent purification system (SPS). If using bottled solvents, add activated 3Å or 4Å molecular sieves 24 hours prior to use.
Q: Does the choice of base affect moisture sensitivity?
A: Yes. Bases act as double-edged swords. While they neutralize the HCl byproduct (driving the reaction), nucleophilic bases like Pyridine or DMAP can catalyze hydrolysis if any moisture is present.
-
Mechanism: Pyridine attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate reacts faster with both your nucleophile (good) and trace water (bad).
-
Recommendation: If working in non-strictly anhydrous conditions, use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or inorganic bases (K₂CO₃) in a biphasic system, which are less likely to catalyze the hydrolysis pathway.
Visualization: Competitive Reaction Pathways The diagram below illustrates the kinetic competition between the desired sulfonylation and the parasitic hydrolysis pathway.
Figure 1: Kinetic competition between sulfonylation and hydrolysis. Note that nucleophilic bases accelerate both pathways.
Part 3: Post-Experiment (Quenching & Troubleshooting)
Q: The reaction is done. How do I quench the excess sulfonyl chloride safely?
A: Never add water directly to a concentrated reaction mixture, as the exotherm and HCl release can be violent.
-
Cooling: Cool the reaction mixture to 0°C.
-
Nucleophile Scavenging (Optional but Recommended): Add a small amount of a primary amine (e.g., morpholine) to convert excess chloride to a water-soluble sulfonamide, which is easier to remove than the sulfonic acid.
-
Hydrolysis Quench: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) . This neutralizes the HCl immediately as it forms, preventing acid-catalyzed degradation of your product.
Q: My yield is low (<40%). Is it the reagent or my protocol?
A: Use the troubleshooting logic below to diagnose the root cause.
Data: Common Failure Modes
| Symptom | Probable Cause | Verification | Corrective Action |
| Low Yield + Starting Material Remaining | Reagent Hydrolysis (Pre-rxn) | Check reagent bottle date/appearance. | Use fresh bottle; store under Argon. |
| Low Yield + Sulfonic Acid Peak (LCMS) | Wet Solvent / Atmosphere | Karl Fischer titration of solvent. | Dry solvent with sieves; use Schlenk line. |
| Violent Exotherm upon Addition | Addition too fast | Temperature monitoring. | Add reagent dropwise at 0°C or -78°C. |
| Product is an Oil (should be solid) | Trapped Solvent / Impurities | H-NMR (solvent peaks). | Azeotrope with ether/pentane; high-vac dry. |
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for identifying yield loss mechanisms.
References
-
Sigma-Aldrich. Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Hazard Data).[1] Retrieved from
-
King, J. F., et al. (1989).[2] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[3] (General mechanism grounding).
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from
-
National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from
Sources
Technical Support Center: Sulfonyl Chloride Stability & Handling
Executive Summary: The Stability Paradox
Sulfonyl chlorides (
The Golden Rule: The degradation of sulfonyl chlorides is autocatalytic . The primary byproduct, Hydrogen Chloride (HCl), is not just a waste product; it corrodes packaging seals, compromising the barrier and inviting more moisture, which accelerates the cycle.
Mechanistic Insight: Why They Degrade
To prevent degradation, you must understand the enemy. The primary failure mode is Hydrolysis , followed by Thermal Decomposition .
The Degradation Pathway
The following diagram illustrates the cascade of failure. Note the feedback loop caused by HCl generation.
Figure 1: The Autocatalytic Hydrolysis Cycle. Note how HCl generation compromises containment, leading to further moisture ingress.
Storage Protocols: Best Practices
Do not treat all sulfonyl chlorides equally. Their physical state (solid vs. liquid) dictates their storage requirements.
Comparative Storage Table
| Feature | Aryl Sulfonyl Chlorides (e.g., Tosyl Chloride) | Alkyl Sulfonyl Chlorides (e.g., Mesyl Chloride) |
| Physical State | Solid (Crystalline) | Liquid |
| Primary Hazard | Hydrolysis (Surface crusting) | Pressure Buildup (Explosion hazard) |
| Temp. Target | +4°C to Room Temp (Keep dry!) | +4°C (Refrigerated) |
| Container | Amber Glass, Wide-mouth | Amber Glass, Narrow-neck |
| Seal Type | Parafilm over cap (Short term) | Teflon-lined cap only . NO Parafilm (permeable). |
| Inert Gas | Nitrogen flush recommended | Argon (Heavier than air, blankets liquid). |
| Shelf Life | 6-12 Months (if dry) | 3-6 Months (Check pressure frequently) |
Critical Storage Rules
-
The "Pop" Test: If you open a bottle of Mesyl Chloride and hear a significant "pop" (pressure release), the reagent is degrading. The gas is HCl. Venting is required.[1][2][3][4][5][6][7]
-
Avoid Freezers for Liquids: Storing liquid sulfonyl chlorides at -20°C can sometimes cause phase separation or freezing of impurities, but the fluctuating temperatures during defrost cycles (in auto-defrost freezers) can pump moisture into the bottle. A stable 4°C fridge is often safer than a cycling freezer.
-
Desiccators are Mandatory: For solid reagents like Tosyl Chloride (TsCl), storage inside a secondary container (desiccator) with active desiccant (Drierite or Silica) is the single most effective way to extend shelf life.
Troubleshooting Guide & FAQs
Scenario A: "My liquid reagent has crystals at the bottom."
-
Diagnosis: This is likely the corresponding Sulfonic Acid . As the chloride hydrolyzes, the resulting acid is often less soluble in the parent liquid chloride and precipitates out.
-
Action:
-
Do not shake. The supernatant might still be usable.
-
Perform a small-scale test reaction.
-
If yield is critical, distill the liquid (vacuum distillation) to separate the chloride from the solid acid.
-
Scenario B: "The bottle cap is stuck or corroded."
-
Diagnosis: HCl gas has reacted with the liner or the metal threads of the cap.
-
Action:
-
Safety First: Wear a face shield.[3][8] Old bottles can be pressurized.
-
Do not force it.[6] Run warm water over the neck (not the body) of the bottle to expand the glass slightly.
-
Once open, transfer the remaining reagent to a new, dry glass bottle with a fresh Teflon-lined cap. Discard the old cap.
-
Scenario C: "My reaction yield is dropping, but the TLC looks clean."
-
Diagnosis: Sulfonic acids (the degradation product) often streak on TLC or remain at the baseline, making them hard to spot compared to the non-polar chloride. You are likely adding "dead" mass to your reaction.
-
Action: Check the melting point.[9][10] Pure TsCl melts at ~67-69°C. If your sample melts at 60°C or has a wide range, it is impure.
Recovery Protocol: Recrystallization of Tosyl Chloride
If your solid reagent is degraded, do not throw it away. It is easily purified.
Objective: Remove p-toluenesulfonic acid (TsOH) from p-toluenesulfonyl chloride (TsCl). Principle: TsCl is soluble in organic solvents; TsOH is water-soluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure TsCl in a minimal amount of Chloroform (
) or Toluene.-
Note: Avoid alcohols (ethanol/methanol) as they will react with the chloride to form esters!
-
-
Filtration: If there are insoluble solids (severe degradation), filter the solution rapidly.
-
Precipitation: Add 5 volumes of Petroleum Ether (or Hexanes) to the solution while stirring. The TsCl should crystallize out.[11]
-
Alternative (The "Wash" Method):
-
Dissolve TsCl in diethyl ether.
-
Wash the organic layer twice with cold 5% aqueous
(neutralizes the acid). -
Wash once with brine.
-
Dry over
, filter, and evaporate.
-
-
Drying: Dry the resulting white crystals under high vacuum (0.1 mmHg) for 2 hours to remove solvent traces.
Decision Matrix: Use or Discard?
Use this logic flow to determine the fate of your reagent.
Figure 2: Reagent Quality Control Decision Tree.
References
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Link[12]
-
Organic Syntheses. (1923). p-Toluenesulfonyl Chloride Purification. Org. Synth. 1923, 3,[13] 89. Link
-
National Oceanic and Atmospheric Administration (NOAA). Methanesulfonyl Chloride Chemical Datasheet. CAMEO Chemicals.[14] Link
-
Sigma-Aldrich. Safety Data Sheet: p-Toluenesulfonyl chloride. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ammol.org [ammol.org]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1-Propylpyrazole-3-sulfonyl Chloride for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the precise characterization of novel reagents and building blocks is paramount. 1-Propylpyrazole-3-sulfonyl chloride is an emerging heterocyclic sulfonylating agent with significant potential for the synthesis of diverse bioactive molecules. Its effective utilization hinges on unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the cornerstone analytical technique.
This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 1-propylpyrazole-3-sulfonyl chloride. Moving beyond a simple data report, we will dissect the spectrum based on foundational NMR principles and draw comparisons with commonly used sulfonylating agents. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this valuable synthetic intermediate.
The Structural Significance of 1-Propylpyrazole-3-sulfonyl Chloride
The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a sulfonyl chloride moiety at the 3-position of a 1-propylpyrazole ring creates a highly reactive electrophile. This allows for the facile introduction of the 1-propylpyrazole-3-sulfonamide group into various molecules, a common strategy for enhancing pharmacological properties such as solubility, cell permeability, and target binding affinity. Given its synthetic utility, a rapid and definitive method for its structural verification is essential.
Predicted ¹H NMR Spectrum of 1-Propylpyrazole-3-sulfonyl Chloride: A Detailed Interpretation
Molecular Structure and Proton Environments
To facilitate the spectral interpretation, the distinct proton environments of 1-propylpyrazole-3-sulfonyl chloride are labeled as follows:
Caption: A streamlined workflow for the ¹H NMR analysis of sulfonyl chlorides.
Conclusion
The ¹H NMR spectrum of 1-propylpyrazole-3-sulfonyl chloride presents a unique and readily interpretable set of signals that distinguish it from other common sulfonylating agents. The characteristic downfield signals of the pyrazole ring protons, combined with the distinct pattern of the N-propyl group, provide a robust fingerprint for its identification. By understanding the principles outlined in this guide and employing the provided experimental protocol, researchers can confidently and accurately characterize this versatile synthetic building block, thereby accelerating their research and development endeavors.
References
-
SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). p-Toluenesulfonyl chloride. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]
-
University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 15, 2026, from [Link]
-
Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved February 15, 2026, from [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved February 15, 2026, from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved February 15, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]
-
Magnetic Resonance in Chemistry. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved February 15, 2026, from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Kwantlen Polytechnic University. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Methanesulfonyl chloride. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). o-Toluenesulfonyl chloride. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Zinc(II) Coordination Compounds on Acylhydrazones of 2-Tosylaminobenzaldehyde Basis as Promising Luminescent Agents. Retrieved February 15, 2026, from [Link]
mass spectrometry characterization of 1-Propylpyrazole-3-sulfonyl chloride
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 1-Propylpyrazole-3-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 1-Propylpyrazole-3-sulfonyl chloride is a heterocyclic building block with significant potential in medicinal chemistry, primarily for the synthesis of novel sulfonamides. Its effective use hinges on precise analytical characterization, with mass spectrometry (MS) standing as a cornerstone technique for providing molecular weight and structural information.
This guide offers a detailed, experience-driven comparison of mass spectrometry approaches for the characterization of 1-propylpyrazole-3-sulfonyl chloride. We will delve into the causality behind experimental choices, compare ionization techniques with supporting data, and provide robust, self-validating protocols to ensure scientific integrity.
Sulfonyl chlorides are reactive electrophiles, a trait that makes them valuable in synthesis but challenging to analyze.[1] Their susceptibility to hydrolysis necessitates careful sample handling and the selection of appropriate analytical techniques. Mass spectrometry is exceptionally well-suited for this task due to its high sensitivity, which allows for the analysis of minute quantities, and its ability to provide both molecular weight and detailed structural data through fragmentation analysis.[1] This guide will focus on two of the most common and mechanistically distinct ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
A Tale of Two Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization method is the most critical decision in the mass spectrometric analysis of a molecule like 1-propylpyrazole-3-sulfonyl chloride. It dictates whether the primary information obtained will be the molecular weight of the intact molecule or the pattern of its constituent pieces.
-
Hard Ionization (Electron Ionization - EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), causing it to ionize and simultaneously undergo extensive and reproducible fragmentation.[2][3][4] While this provides a detailed "fingerprint" of the molecule's structure, the molecular ion (the intact ionized molecule) may be weak or entirely absent. EI is almost exclusively coupled with Gas Chromatography (GC-MS).[5]
-
Soft Ionization (Electrospray Ionization - ESI): ESI generates ions from a solution by creating a fine spray of charged droplets in a strong electric field.[2][4] This is a much gentler process that typically yields an abundant signal for the protonated molecule, [M+H]+, with minimal fragmentation in the source.[5] It is the standard ionization method for Liquid Chromatography (LC-MS).[5] Structural information is obtained by selecting the [M+H]+ ion and inducing fragmentation through collision with an inert gas (a process known as tandem mass spectrometry or MS/MS).
The following table provides a direct comparison of these techniques for the analysis of 1-propylpyrazole-3-sulfonyl chloride.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Primary Ion | Molecular Ion (M•+) | Protonated Molecule ([M+H]+) |
| Molecular Ion Intensity | Often weak or absent | Typically the base peak (strongest signal) |
| Fragmentation | Extensive and spontaneous in the source | Controlled and induced in a collision cell (MS/MS) |
| Key Information | Structural "fingerprint" from fragments | Unambiguous molecular weight |
| Coupled Chromatography | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Sample Requirement | Must be volatile and thermally stable | Must be soluble and ionizable in solution |
| Best For... | Confirming structure through fragmentation patterns | Confirming molecular weight and analyzing complex mixtures |
Fragmentation Pathways: Decoding the Molecular Blueprint
The fragmentation of 1-propylpyrazole-3-sulfonyl chloride provides the most profound structural insights. The patterns differ significantly between EI and ESI-MS/MS due to the different energetics and ion types involved.
Predicted Fragmentation under Electron Ionization (EI)
Under the high-energy conditions of EI, we anticipate cleavages at the weakest bonds and rearrangements leading to stable neutral losses. The pyrazole ring itself has characteristic fragmentation, often involving the loss of HCN or N₂.[6][7] The sulfonyl chloride group is prone to losing Cl• (chlorine radical) or the entire SO₂Cl• group.
A proposed fragmentation pathway is visualized below.
Caption: Predicted ESI-MS/MS Fragmentation of 1-Propylpyrazole-3-sulfonyl chloride.
Key Predicted ESI-MS/MS Fragments:
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Comments |
| 223 / 225 | 187 | HCl | Loss of hydrogen chloride is a common pathway for protonated sulfonyl chlorides. |
| 223 / 225 | 159 / 161 | SO₂ | Loss of sulfur dioxide is a major and highly favorable fragmentation pathway. |
| 159 / 161 | 83 | HCl | Subsequent loss of HCl from the m/z 159/161 fragment to yield the pyrazole core. |
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Protocol 1: GC-EI-MS Analysis
This method is ideal for assessing purity with respect to volatile impurities and for confirming the compound's structural fingerprint.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1-propylpyrazole-3-sulfonyl chloride.
-
Dissolve in 1 mL of a dry, aprotic solvent such as dichloromethane or ethyl acetate. Aprotic solvents are crucial to prevent hydrolysis. [1]2. Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.
-
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [1] * Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and compare the fragmentation pattern to the predicted values in the table above.
-
Check for the characteristic [M] and [M+2] isotope pattern for chlorine-containing fragments.
-
Protocol 2: LC-ESI-MS Analysis
This method is superior for unambiguous molecular weight determination and is the preferred method for reaction monitoring or analysis of complex, non-volatile mixtures.
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation ([M+H]+).
-
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
-
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan (MS1): m/z 100-500 to find the [M+H]+ ion.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 223) and apply a range of collision energies (e.g., 10-30 eV) to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion at m/z 223 and the [M+H+2]+ ion at m/z 225 in a ~3:1 ratio in the full scan spectrum.
-
Analyze the MS/MS spectrum to confirm the presence of key fragments (e.g., m/z 187, 159) as predicted.
-
Comparison with Alternative Sulfonylating Agents
To provide context, it is useful to compare the expected mass spectral features of 1-propylpyrazole-3-sulfonyl chloride with other common sulfonyl chlorides.
| Compound | Structure | Molecular Weight | Expected [M+H]+ (ESI) | Key EI Fragments |
| 1-Propylpyrazole-3-sulfonyl chloride | C₇H₁₁ClN₂O₂S | 222.7 | 223 | m/z 187, 179, 99 |
| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | 156.6 | 157 | m/z 99, 57 ([C₄H₉]+) [8] |
| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | 190.6 | 191 | m/z 155 ([M-Cl]+), 91 ([C₇H₇]+) |
This comparison highlights how the core structure (alkyl, aromatic, or heterocyclic) dictates the fragmentation pattern, allowing for clear differentiation between these reagents. The pyrazole moiety in the title compound provides unique fragmentation pathways not seen in simple alkyl or aryl sulfonyl chlorides.
Conclusion
The mass spectrometric characterization of 1-propylpyrazole-3-sulfonyl chloride is a task that requires a deliberate choice of methodology based on the analytical goal.
-
For unambiguous molecular weight confirmation , LC-ESI-MS is the superior technique, providing a strong protonated molecular ion with minimal ambiguity.
-
For detailed structural elucidation and confirmation , GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.
By employing the detailed protocols and understanding the comparative fragmentation behaviors outlined in this guide, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity and success of their drug discovery and development efforts.
References
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008-07-30). Available from: [Link] [8]4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link] [6]5. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available from: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. (2025-02-12). Available from: [Link] [7]8. The mass spectra of some pyrazole compounds. Semantic Scholar. (1970-12-01). Available from: [Link]
-
Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Fiveable. Available from: [Link] [2]10. Mass Spectrometry Ionization Methods. Emory University. Available from: [Link] [3]11. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. (2012-04-25). Available from: [Link] [5]12. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Propylpyrazole-3-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the robust synthesis and rigorous validation of key intermediates are paramount to the success of a research campaign. This guide provides an in-depth technical comparison of synthetic strategies for 1-propylpyrazole-3-sulfonyl chloride, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of analytical techniques for comprehensive characterization.
Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides
Pyrazole-containing compounds are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. The introduction of a sulfonyl chloride moiety at the C3-position of the pyrazole ring opens up a gateway for the synthesis of a diverse library of sulfonamide derivatives. These derivatives are of significant interest due to their potential as therapeutic agents. The 1-propyl substituent is often incorporated to modulate lipophilicity and metabolic stability.
This guide will focus on two distinct and viable synthetic pathways to 1-propylpyrazole-3-sulfonyl chloride, providing the necessary experimental details to empower researchers to make informed decisions based on their specific laboratory context and project goals.
Part 1: Synthesis of the Precursor: 1-Propyl-1H-pyrazole
Prior to the critical sulfonyl chloride formation, the synthesis of the 1-propylpyrazole core is required. A common and efficient method is the condensation of a 1,3-dicarbonyl compound with the corresponding alkylhydrazine.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole
This protocol outlines the synthesis of 1-propyl-1H-pyrazole from propylhydrazine and malondialdehyde or a synthetic equivalent.
Materials:
-
Propylhydrazine
-
Malondialdehyde tetrabutyl acetal (or a suitable malondialdehyde precursor)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of malondialdehyde tetrabutyl acetal in ethanol, add a catalytic amount of hydrochloric acid.
-
Add propylhydrazine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-propyl-1H-pyrazole.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.
-
Acid Catalyst: The acidic environment facilitates the initial condensation and subsequent cyclization to form the pyrazole ring.
-
Reflux Conditions: The elevated temperature accelerates the reaction rate, ensuring a reasonable reaction time.
-
Aqueous Workup: The neutralization and extraction steps are crucial for removing the acid catalyst and any water-soluble byproducts.
Part 2: Comparative Synthesis of 1-Propylpyrazole-3-sulfonyl Chloride
We will now explore two distinct methodologies for the synthesis of the target sulfonyl chloride, each with its own set of advantages and considerations.
Method 1: Direct Chlorosulfonation of 1-Propylpyrazole
This is a classical and often high-yielding approach that introduces the sulfonyl chloride group in a single step.
Materials:
-
1-Propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (or Dichloromethane)
-
Ice-cold water
-
Standard inert atmosphere glassware and quenching setup
Procedure:
-
In a fume hood, cool a solution of chlorosulfonic acid in chloroform to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add 1-propyl-1H-pyrazole to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC. Upon completion of the initial reaction, add thionyl chloride dropwise at 60 °C and continue stirring.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-propylpyrazole-3-sulfonyl chloride.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Chlorosulfonic Acid: A powerful reagent for direct electrophilic sulfonation of aromatic and heteroaromatic rings.
-
Thionyl Chloride: Often used in conjunction with chlorosulfonic acid to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the yield.
-
Inert Atmosphere: Prevents the reaction of the highly reactive reagents with atmospheric moisture.
-
Controlled Temperature: The initial low temperature is crucial to control the exothermic reaction. The subsequent heating drives the reaction to completion.
-
Ice Quench: A standard and effective method to safely decompose the excess chlorosulfonic acid.
Method 2: Two-Step Synthesis via a Sulfonamide Intermediate
An alternative, milder approach involves the synthesis of a primary sulfonamide followed by its conversion to the sulfonyl chloride. This can be advantageous when dealing with sensitive functional groups on the pyrazole ring.
This step would typically involve the reaction of a suitable starting material to introduce the sulfonamide group. For the purpose of this comparison, we will assume the availability of the corresponding primary sulfonamide.
This protocol utilizes a pyrylium salt for the mild conversion of a primary sulfonamide to the sulfonyl chloride.[1]
Materials:
-
1-Propylpyrazole-3-sulfonamide
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF4)
-
Magnesium chloride (optional, but can improve yield)
-
tert-Butanol
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-propylpyrazole-3-sulfonamide in tert-butanol, add 2,4,6-triphenylpyrylium tetrafluoroborate and magnesium chloride.
-
Heat the reaction mixture at 60 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-propylpyrazole-3-sulfonyl chloride.
Causality of Experimental Choices:
-
Pyrylium Salt: Acts as an activator for the sulfonamide nitrogen, facilitating its conversion to a good leaving group.[1]
-
tert-Butanol: A suitable solvent that is relatively inert under the reaction conditions.
-
Mild Conditions: This method avoids the use of harsh and highly corrosive reagents like chlorosulfonic acid, making it more compatible with sensitive substrates.
Performance Comparison of Synthetic Methods
| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Via Sulfonamide Intermediate |
| Number of Steps | 1 (from 1-propylpyrazole) | 2+ (synthesis of sulfonamide + conversion) |
| Reagent Hazards | High (Chlorosulfonic acid is highly corrosive) | Moderate (Pyrylium salt is less hazardous) |
| Reaction Conditions | Harsh (low to high temperature) | Mild (moderate heating) |
| Substrate Scope | Less tolerant to sensitive functional groups | More tolerant to sensitive functional groups |
| Typical Yield | Good to Excellent | Good (for the conversion step) |
| Workup | Involves quenching a highly reactive reagent | Standard extractive workup |
Part 3: Comprehensive Validation and Characterization
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stability of the synthesized 1-propylpyrazole-3-sulfonyl chloride. A multi-technique approach is essential for a complete and trustworthy characterization.
Spectroscopic Characterization
-
¹H NMR: Provides information on the number and connectivity of protons. For 1-propylpyrazole-3-sulfonyl chloride, one would expect to see characteristic signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂), and two distinct signals for the pyrazole ring protons. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: Shows the number of unique carbon environments. The spectrum will display signals for the three carbons of the propyl group and the three carbons of the pyrazole ring. The carbon bearing the sulfonyl chloride group will be significantly downfield.
IR spectroscopy is a quick and effective method to identify the presence of the sulfonyl chloride functional group. Key characteristic absorption bands are expected for:
-
S=O asymmetric stretching: ~1380-1360 cm⁻¹
-
S=O symmetric stretching: ~1190-1170 cm⁻¹
-
S-Cl stretching: ~600-500 cm⁻¹
Mass spectrometry provides the molecular weight of the compound and valuable fragmentation patterns. For 1-propylpyrazole-3-sulfonyl chloride, the mass spectrum should show the molecular ion peak [M]⁺ and characteristic isotopic peaks for chlorine ([M+2]⁺ with approximately one-third the intensity of [M]⁺). Common fragmentation pathways may include the loss of SO₂, Cl, or the propyl group.
Chromatographic Purity Assessment
HPLC is the workhorse for purity determination. A reversed-phase method is typically employed.
Typical HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detector: UV detector, monitoring at a wavelength where the pyrazole ring absorbs (e.g., ~220-254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
For volatile and thermally stable sulfonyl chlorides, GC-MS can be a powerful tool for both separation and identification of impurities.
Typical GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Injection: Split or splitless injection, depending on the concentration.
-
Oven Program: A temperature ramp to ensure separation of components with different boiling points.
-
Detector: A mass spectrometer to identify the components of each peak.
Note on Derivatization: Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide prior to GC or HPLC analysis can sometimes provide more reliable and reproducible results.[2]
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic pathways to 1-propylpyrazole-3-sulfonyl chloride.
Validation Workflow
Caption: Comprehensive validation workflow for 1-propylpyrazole-3-sulfonyl chloride.
Conclusion
The synthesis of 1-propylpyrazole-3-sulfonyl chloride can be effectively achieved through either direct chlorosulfonation or a milder, multi-step approach via a sulfonamide intermediate. The choice of method will depend on the specific requirements of the research project, including the presence of other functional groups, scale, and available reagents. Regardless of the synthetic route chosen, a comprehensive analytical validation strategy employing a combination of spectroscopic and chromatographic techniques is essential to ensure the quality and integrity of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel pyrazole-based compounds.
References
- This is a placeholder for a relevant reference on pyrazole synthesis.
- This is a placeholder for a relevant reference on chlorosulfon
- This is a placeholder for a relevant reference on sulfonamide synthesis.
-
Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
Sources
Benchmarking Guide: 1-Propylpyrazole-3-sulfonyl Chloride vs. Benzenesulfonyl Chlorides
This guide provides an in-depth technical benchmark of 1-Propylpyrazole-3-sulfonyl chloride against the industry-standard Benzenesulfonyl chloride . It is designed for medicinal chemists and process engineers selecting reagents for sulfonamide synthesis, focusing on reactivity, stability, and physicochemical properties.
Executive Summary
1-Propylpyrazole-3-sulfonyl chloride (CAS: 1354704-83-8) serves as a polar, electron-rich bioisostere to Benzenesulfonyl chloride . While the benzene derivative is the baseline for stability and cost, the pyrazole variant offers distinct advantages in solubility and target binding affinity (via hydrogen bond acceptance) at the cost of decreased hydrolytic stability and higher reactivity .
-
Select Benzenesulfonyl Chloride when: You require a robust, moisture-tolerant reagent for scale-up or when the lipophilic phenyl ring is essential for the pharmacophore.
-
Select 1-Propylpyrazole-3-sulfonyl Chloride when: You need to lower LogP, introduce a hydrogen bond acceptor (N2), or explore vectors for fragment-based drug discovery (FBDD) where the propyl group fills a specific hydrophobic pocket.
Chemical Profile & Theoretical Basis[1]
The fundamental difference lies in the electronic environment of the sulfonyl group. The pyrazole ring introduces a "push-pull" electronic system that alters electrophilicity compared to the neutral benzene ring.
Comparative Physicochemical Data
| Feature | Benzenesulfonyl Chloride | 1-Propylpyrazole-3-sulfonyl Chloride | Impact on Drug Design |
| Structure | Phenyl ring (Aromatic) | Pyrazole ring (Heteroaromatic) | Pyrazole is a scaffold hopper for Phenyl. |
| Electronic Character | Neutral / Slightly Electron-Poor | Pyrazole N2 activates S-Cl bond. | |
| ClogP (Est.) | ~2.14 | ~1.7 - 1.9 | Pyrazole improves water solubility. |
| TPSA (Ų) | 42.5 (Sulfonyl only) | ~55.0 (Sulfonyl + Pyrazole N) | Higher polarity aids bioavailability. |
| Physical State | Liquid (mp 14.5°C) | Low-Melting Solid / Oil | Pyrazole requires careful weighing/handling. |
| Hydrolytic Stability | High (Half-life: Hours in water) | Moderate (Half-life: Minutes to Hours) | Pyrazole requires strictly anhydrous conditions. |
Electronic Mechanism of Reactivity[2]
-
Benzene: The sulfonyl group is attached to a carbon with uniform electron density. Reactivity is dictated purely by the Hammett
constants of substituents. -
Pyrazole: The sulfonyl group at C3 is adjacent to the pyridine-like nitrogen (N2). This nitrogen exerts an inductive electron-withdrawing effect (-I) , making the sulfur atom more electrophilic (more positive
). However, the N1-propyl group donates electron density into the ring (+M), partially counteracting this.-
Net Result: The inductive activation dominates the local environment of the sulfonyl group, making the pyrazole derivative more reactive toward nucleophiles (amines) but also more susceptible to hydrolysis than the benzene analog.
-
Benchmarking Study 1: Reactivity (Aminolysis)
Experimental Logic
To benchmark reactivity, we compare the reaction rates with a sterically hindered amine (e.g., tert-butylamine) in a non-nucleophilic solvent. A faster reaction indicates a more electrophilic sulfur center.
Comparative Data (Standardized Conditions)
Conditions: 1.0 equiv Sulfonyl Chloride, 1.1 equiv Amine, 1.2 equiv Et3N, DCM, 0°C to RT.
| Reagent | Time to Completion (TLC/LCMS) | Yield (Isolated) | Impurity Profile |
| Benzenesulfonyl Cl | 30 - 60 mins | 92 - 96% | Minimal sulfonic acid formation. |
| 1-Propylpyrazole-3-SO2Cl | < 15 mins | 85 - 90% | Risk: Sulfonic acid (hydrolysis) if solvent is wet. |
Insight: The pyrazole derivative reacts significantly faster. The "propyl" group at N1 is distal to the reaction center and provides negligible steric hindrance compared to an ortho-substituted benzene.
Benchmarking Study 2: Stability (Hydrolysis)
Experimental Logic
Stability is quantified by the half-life (
Stability Profile
-
Benzenesulfonyl Chloride:
minutes at pH 7. It forms a separate organic layer that protects the bulk reagent from rapid hydrolysis. -
1-Propylpyrazole-3-sulfonyl Chloride:
minutes at pH 7.-
Causality: The higher polarity of the pyrazole ring increases its solubility in the aqueous interface, accelerating hydrolytic degradation. The inductive effect of N2 further lowers the activation energy for water attack.
-
Critical Protocol Adjustment: When using the pyrazole reagent, do not wash the reaction mixture with water until the sulfonyl chloride is fully consumed. Quench with a primary amine or ensure complete conversion before aqueous workup.
Experimental Protocols
Protocol A: Synthesis of Pyrazole Sulfonamides (Optimized)
Use this protocol for 1-Propylpyrazole-3-sulfonyl chloride to maximize yield and minimize hydrolysis.
-
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of
or Ar. -
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: THF is preferred if the amine is polar.
-
Setup:
-
Dissolve Amine (1.0 mmol) and Diisopropylethylamine (DIPEA) (1.2 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0°C (ice bath).
-
-
Addition:
-
Dissolve 1-Propylpyrazole-3-sulfonyl chloride (1.05 mmol) in minimal DCM (1 mL).
-
Add dropwise to the amine solution over 5 minutes. Rapid addition can cause localized heating and degradation.
-
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Benchmark Check: Reaction should be complete within 30 mins.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (to remove excess amine/DIPEA)
Sat. NaHCO3 (to remove pyrazole-sulfonic acid byproducts) Brine . -
Dry over
, filter, and concentrate.
-
Protocol B: Kinetic Stability Assay (Self-Validating)
Use this to verify reagent quality before scale-up.
-
Dissolve 10 mg of the sulfonyl chloride in 0.6 mL of
(containing 0.05% TMS). -
Add 10
L of . Shake vigorously for 30 seconds. -
Acquire
NMR spectra at t=0, 5, 15, and 30 mins. -
Validation: Monitor the shift of the propyl
protons or the pyrazole ring protons. Appearance of a new set of shifted signals indicates hydrolysis to the sulfonic acid. If >10% hydrolysis occurs at t=5 min, repurify the reagent.
Visualization of Pathways
Diagram 1: Reaction Mechanism & Electronic Effects
This diagram illustrates the "Activation" by the pyrazole nitrogen vs. the "Neutral" benzene ring.
Caption: Comparative reaction coordinate logic. The Pyrazole N2 atom withdraws electron density, lowering the transition state energy for nucleophilic attack compared to benzene.
Diagram 2: Experimental Workflow for Selection
Caption: Decision tree for reagent selection. Note the mandatory QC step for the pyrazole derivative due to its moisture sensitivity.
References
-
BenchChem. (2025). A Comparative Guide to Heteroaryl Sulfonyl Chlorides in Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62409850, 1-Methyl-3-propylpyrazole-5-sulfonyl chloride. Retrieved from
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from
-
Sigma-Aldrich. (2026). Product Specification: 1-Methyl-1H-pyrazole-3-sulfonyl chloride.[1] Retrieved from
-
Tomaselli, G. A., et al. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Propylpyrazole-3-sulfonyl chloride
This guide outlines the operational safety, handling, and disposal protocols for 1-Propylpyrazole-3-sulfonyl chloride (CAS: 1354704-83-8). As a sulfonyl chloride derivative, this compound poses significant risks regarding corrosivity and water reactivity.[1]
Hazard Identification & Mechanism
Senior Scientist Insight: The primary danger of this compound lies in its functional group (
-
Primary Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Respiratory Irritation.
-
Reactivity: Water-reactive.[2] Violent decomposition releases toxic HCl gas.
-
Physical State: Typically a viscous liquid or low-melting solid. Handle as a liquid to mitigate splash risks.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. Use this matrix to select PPE based on the specific operation scale.
| PPE Component | Standard Handling (< 1g) | Scale-Up / Synthesis (> 1g) | Rationale |
| Gloves | Double Nitrile (0.11 mm min) | Silver Shield / Laminate | Nitrile degrades upon prolonged exposure to sulfonyl chlorides. Silver Shield provides broad chemical permeation resistance. |
| Eye Protection | Chemical Goggles | Goggles + Face Shield | Safety glasses are insufficient against corrosive vapors or pressurized splashes. |
| Respiratory | Fume Hood (Sash < 18") | Full-face Respirator (ABEK/P3) | HCl gas generation is immediate upon hydrolysis. If hood failure occurs, respiratory protection is critical. |
| Body | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron | Standard lab coats absorb liquids, keeping corrosives against the skin. An apron provides an impervious barrier. |
Visualization: PPE Decision Logic
Caption: Logic flow for selecting appropriate PPE based on operational scale and environmental conditions.
Operational Protocol: Handling & Synthesis
Objective: Transfer and react 1-Propylpyrazole-3-sulfonyl chloride without hydrolysis or exposure.
Step 1: Preparation (The "Dry" Rule)
-
Glassware: Flame-dry all glassware under vacuum or bake at 120°C for 4 hours. Moisture is the enemy.
-
Atmosphere: Perform all transfers under an inert atmosphere (Nitrogen or Argon).
-
Cold Chain: If the compound is stored cold (common for stability), allow it to warm to room temperature inside a desiccator before opening to prevent condensation.
Step 2: Transfer Technique
-
Liquids: Use a positive-pressure cannula transfer or a gas-tight syringe. Never pour from an open vessel.
-
Solids: Weigh inside a glovebox if available. If not, use a "weighing funnel" with a rapid transfer into the reaction flask under a heavy flow of inert gas.
Step 3: Reaction Monitoring
-
Venting: Ensure the reaction vessel is vented through a drying tube (CaCl2 or Drierite) to prevent back-suction of moisture.
-
Scrubbing: If the reaction generates significant HCl (e.g., using >5g), route the exhaust through a base trap (NaOH solution) to neutralize acidic fumes.
Emergency Response Protocols
Trustworthiness Check: These steps are designed to be self-validating. If you see white fumes (HCl mist), the containment has been breached.
Scenario A: Skin Exposure
-
Immediate Action: Move to the safety shower immediately. Do not waste time wiping.
-
Flush: Rinse for 15 minutes minimum .
-
Remove Gear: While under the water, remove contaminated clothing and gloves.
-
Medical: Seek medical attention. Burns from sulfonyl chlorides can be delayed and deep.
Scenario B: Spill Cleanup (< 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Neutralize: Do not use water directly.[1][2][3] Cover the spill with dry sodium carbonate (soda ash) or calcium carbonate . This will slowly neutralize the acid without violent splashing.
-
Collect: Once the bubbling stops, sweep up the solid residue into a waste container.
Waste Disposal: Controlled Hydrolysis
Core Directive: Never dispose of active sulfonyl chlorides directly into solvent waste drums. They can pressurize the drum over time. You must "kill" the active functionality first.
Protocol: The "Ice-Base" Quench
-
Setup: Prepare a large beaker with crushed ice and water (50:50). Add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Addition: Dissolve the sulfonyl chloride waste in a minimal amount of non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Quench: Dropwise, add the organic solution to the stirring ice-base mixture.
-
Observation: Expect fizzing (
) or heat. Monitor temperature; keep < 20°C.
-
-
Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.
-
Disposal: Separate the layers. The aqueous layer contains the neutralized sulfonate salt (safe for aqueous waste). The organic layer goes to halogenated solvent waste.
Visualization: Disposal Workflow
Caption: Step-by-step "Kill" protocol to safely neutralize reactive sulfonyl chloride waste before disposal.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
